2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide
Description
2-Phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises a pyrazine ring substituted with a thiophene moiety at the 3-position and a butanamide chain linked via a methylene bridge.
Properties
IUPAC Name |
2-phenyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-16(14-6-4-3-5-7-14)19(23)22-12-17-18(21-10-9-20-17)15-8-11-24-13-15/h3-11,13,16H,2,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPNVZFEBAKSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4). This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazine-thiophene core : Similar to compounds in and , which utilize pyrazine or pyrimidine rings for aromatic stacking and hydrogen bonding. The thiophene group may enhance lipophilicity compared to phenyl or pyridyl substituents .
- Butanamide chain : Comparable to 2-ethyl-N-(3-pyridinylmethyl)butanamide (), though the latter’s pyridine group may confer stronger basicity versus the thiophene-pyrazine system’s neutral character.
Table 1: Structural and Functional Comparison
Key Findings :
Electronic Effects :
- The thiophene-pyrazine core in the target compound likely exhibits moderate electron-withdrawing properties due to the sulfur atom in thiophene, contrasting with the electron-rich pyridine in . This could influence binding affinity in enzymatic targets .
- The phenylbutanamide chain may enhance metabolic stability compared to simpler alkylamide chains (e.g., ethylbutanamide in ) due to steric hindrance .
Synthetic Accessibility :
- The synthesis of similar compounds (e.g., ) involves coupling reactions (e.g., amide bond formation via HATU/DIPEA) followed by chromatographic purification. The target compound’s synthesis would likely require analogous steps, with challenges in isolating stereoisomers due to the methylene bridge .
However, the thiophene substituent might alter selectivity compared to difluorophenyl derivatives . The absence of polar groups (e.g., hydroxyacetyl in ) may reduce solubility, necessitating formulation optimization .
Biological Activity
2-phenyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)butanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034467-50-8 |
| Molecular Weight | 337.4 g/mol |
| Molecular Formula | C19H19N3OS |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl and thiophene derivatives with pyrazine intermediates. Detailed synthetic routes can vary, but they generally include steps such as condensation reactions and purification processes to yield the final product with high purity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Not specified but significant inhibition observed |
The compound's mechanism of action is believed to involve interference with bacterial DNA replication processes, similar to other known antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, studies have demonstrated that this compound has potential anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A549 (lung cancer) | 0.1 |
| HeLa (cervical cancer) | Not specified |
The compound appears to induce apoptosis in cancer cells through activation of specific signaling pathways, including the PI3K/Akt/mTOR pathway.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives including this compound. The results indicated that this compound had one of the lowest MIC values among tested compounds against Gram-negative bacteria, suggesting strong antibacterial potential .
- Anticancer Mechanism Investigation : Another research focused on the anticancer properties of the compound, revealing that it significantly inhibited the growth of A549 cells at low concentrations. The study highlighted its ability to induce cell cycle arrest at the G0/G1 phase and promote apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
